2-Amino-4-iodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7IN2O |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-amino-4-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) |
InChI Key |
GBIHMEQPJCRLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Iodobenzamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-amino-4-iodobenzamide, two primary strategic disconnections are considered logical pathways for its synthesis. youtube.com
The first and most common disconnection is at the amide bond (C-N bond). This approach simplifies the target molecule into a 4-iodo-2-aminobenzoic acid derivative and an ammonia (B1221849) source. This is often a preferred strategy as the formation of amide bonds is a well-established and reliable transformation in organic synthesis. youtube.comrsc.org
A second plausible disconnection is at the aryl-iodine bond (Ar-I). This strategy involves the late-stage introduction of the iodine atom onto a pre-existing 2-aminobenzamide (B116534) scaffold. This route relies on the principles of electrophilic aromatic substitution, where the directing effects of the amino and amide groups guide the placement of the incoming iodine atom.
These two disconnections form the basis for the primary classical synthetic routes discussed below.
Classical Synthesis Routes
Classical synthesis provides foundational and well-documented methods for preparing molecules like this compound. These routes are typically robust and have been refined over many years of research.
This strategy focuses on creating the amide bond from a suitable carboxylic acid precursor. The synthesis begins with 4-iodo-2-aminobenzoic acid, which is then converted into the corresponding benzamide (B126). This can be achieved through several methods:
Activation of the Carboxylic Acid: The most common method involves activating the carboxylic acid to make it more reactive towards nucleophilic attack by ammonia. This can be done by converting the carboxylic acid into an acid chloride, which then readily reacts with ammonia to form the amide.
Direct Amidation with Coupling Reagents: Modern classical approaches often employ coupling reagents that facilitate direct amide bond formation from the carboxylic acid and amine without isolating an activated intermediate. A variety of reagents have been developed for this purpose, each with specific applications and conditions. nih.gov The use of such reagents is a cornerstone of medicinal chemistry for constructing amide linkages. nih.govacs.org
Below is a table summarizing various types of coupling reagents used for amide bond formation.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Mechanism | Reference |
|---|---|---|---|
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. | |
| Phosphonium Salts | BOP, PyBOP | Forms an activated acyloxyphosphonium salt that is highly reactive towards amines. | nih.gov |
The choice of method depends on the substrate's sensitivity to the reaction conditions and the desired purity of the final product.
This alternative classical route involves introducing the iodine atom onto a 2-aminobenzamide precursor through an electrophilic aromatic substitution reaction. The success of this strategy hinges on the directing effects of the substituents already present on the benzene (B151609) ring.
The amino group (-NH₂) is a powerful activating group and an ortho, para-director. The amide group (-CONH₂) is a deactivating group and a meta-director. In 2-aminobenzamide, the strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the target is 4-iodo substitution, the iodination occurs at the position para to the strongly directing amino group.
Common iodinating agents for this type of transformation include:
Iodine monochloride (ICl)
N-Iodosuccinimide (NIS)
Iodine in the presence of an oxidizing agent (e.g., nitric acid)
Careful control of reaction conditions is necessary to ensure regioselectivity and prevent over-iodination or undesired side reactions.
Modern Synthetic Advancements
Recent progress in synthetic chemistry has introduced more efficient, selective, and environmentally benign methods. Catalytic approaches and energy-efficient techniques like microwave-assisted synthesis represent the forefront of these advancements.
Copper-catalyzed reactions have become a powerful tool in organic synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. acs.org For substrates like 2-iodobenzamides, copper catalysis can be employed in a variety of coupling and cyclization reactions. wiley.comresearchgate.net While a direct one-step synthesis of this compound using this method is not prominently documented, the principles are highly relevant for its derivatives. For instance, N-substituted-2-iodobenzamides are common starting materials in copper-catalyzed domino reactions to produce complex heterocyclic structures like isoindolinones. researchgate.netnih.gov
These reactions often proceed under mild conditions and exhibit high functional group tolerance. The choice of copper source, ligand, and base is crucial for the reaction's success.
Table 2: Examples of Copper-Catalyzed Reactions with Iodobenzamide Scaffolds
| Copper Catalyst | Ligand | Reaction Type | Substrate Example | Reference |
|---|---|---|---|---|
| CuI | d-Glucosamine | Sonogashira coupling and cyclization | N-benzyl-2-iodobenzamide | nih.gov |
| Cu(OAc)₂·H₂O | None (ligandless) | Coupling with malononitrile | N-substituted-2-iodobenzamides | wiley.com |
| CuI | N,N'-dimethylethylenediamine | Finkelstein Reaction (Halogen Exchange) | Methyl 2-bromo-5-hydroxybenzoate | chemicalbook.com |
These examples highlight the versatility of copper catalysis in manipulating the iodobenzamide framework, suggesting potential applications in novel synthetic routes to this compound and its analogs.
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. asianpubs.org This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic and aromatic compounds. nih.govrsc.org
An efficient microwave-assisted Suzuki coupling has been reported for 2-amino-5-iodobenzamide (B1582221) (an isomer of the target compound) with various boronic acids, demonstrating the applicability of this technology to iodinated aminobenzamide substrates. researchgate.net The rapid, high-energy conditions facilitate reactions that might be sluggish under conventional heating.
Table 3: Research Findings on Microwave-Assisted Synthesis of Related Compounds
| Starting Materials | Product Type | Key Finding | Reference |
|---|---|---|---|
| 2-Amino-5-iodobenzamide and aryl boronic acids | 2-Amino-3-carboxamide-1,1'-biaryls | Efficient Suzuki coupling achieved with significantly reduced reaction times. | researchgate.net |
| Acetophenones and Guanidine | 2-Amino-4,6-diarylpyrimidines | A two-step process under microwave irradiation provided the target molecules simply and mildly. rsc.org | rsc.org |
The successful application of microwave irradiation in these related syntheses suggests its high potential for accelerating both the amide formation and halogenation steps in the synthesis of this compound.
Purification and Isolation Techniques for this compound
Following the synthesis, a comprehensive purification strategy is essential to isolate this compound from unreacted starting materials, the iodinating agent (and its by-product, succinimide), and any potential regioisomers, such as 2-amino-5-iodobenzamide or di-iodinated products. emu.edu.tr The isolation process typically begins with quenching the reaction, often with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to remove excess iodine, followed by extraction into an organic solvent. nih.gov
Key Purification Methods:
Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is critical for obtaining high-purity crystals. Ethanol is a frequently used solvent for the recrystallization of aminobenzamide derivatives. nih.govgoogleapis.com A solvent/anti-solvent system, such as ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758), can also be employed to induce crystallization and remove impurities. acs.org
Column Chromatography: For achieving very high purity or for separating close-boiling isomers, column chromatography is the preferred method. emu.edu.tr Silica gel is the standard stationary phase. The mobile phase (eluent) is selected based on the polarity of the components to be separated. Common eluent systems include mixtures of ethyl acetate and hexane (B92381) or dichloromethane and methanol. rsc.orgucl.ac.ukunito.it The separation is monitored by TLC to collect the fractions containing the pure desired product.
Table 2: Common Purification Techniques for this compound and Analogs
| Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose |
|---|---|---|---|
| Recrystallization | N/A | Ethanol; Ethyl Acetate/Petroleum Ether | Removal of soluble impurities and isolation of the crystalline product. googleapis.comacs.org |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 98:2) | Separation of the target compound from by-products and isomers. ucl.ac.uk |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | High-purity isolation and separation of compounds with different polarities. rsc.org |
The final isolated product's purity and identity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Target Compound |
| 2-Aminobenzamide | Starting Material |
| N-Iodosuccinimide (NIS) | Reagent |
| Ethanol | Solvent |
| Ethyl Acetate | Solvent |
| Petroleum Ether | Solvent |
| Dichloromethane | Solvent |
| Methanol | Solvent |
| Hexane | Solvent |
| Acetonitrile | Solvent |
| Sodium Bisulfite | Reagent |
| Succinimide | By-product |
Chemical Reactivity and Transformation Studies of 2 Amino 4 Iodobenzamide
Aromatic Substitution Reactions
The benzene (B151609) ring of 2-Amino-4-iodobenzamide is substituted with both activating and deactivating groups, which influences its reactivity towards both electrophilic and nucleophilic substitution.
In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are determined by the existing substituents. The directing effects of the groups on this compound are summarized below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -NH₂ | C2 | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |
| -I | C4 | Electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
| -CONH₂ | C1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
The -NH₂ group is a powerful activating group and directs incoming electrophiles to its ortho and para positions (C3 and C5, as C1 is substituted). byjus.commasterorganicchemistry.com The iodine at C4 is a deactivating group but also directs ortho and para (to C3 and C5). libretexts.org The amide group at C1 is a deactivating, meta-director (to C3 and C5). uci.edu
All three substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. The amino group's strong activating effect is the dominant factor, making the ring significantly more reactive than benzene itself and ensuring that substitution occurs primarily at these positions. byjus.commasterorganicchemistry.com Steric hindrance from the adjacent amide group might slightly favor substitution at the C5 position over the C3 position. Common electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation would be expected to yield predominantly 3- and 5-substituted products. byjus.com
While aromatic rings are typically electron-rich and resistant to nucleophilic attack, substitution can occur under specific conditions, particularly when a good leaving group (like iodine) is present. nih.gov A notable reaction for this class of compounds is the directed nucleophilic aromatic substitution (dSNAr). Research has shown that ortho-iodobenzamides can undergo a specific SNAr reaction with amines in the presence of pyridine. rsc.orgbohrium.com
This reaction is significant because it proceeds ortho-specifically and does not necessitate a strong electron-withdrawing group on the aromatic ring, which is typically required for classical SNAr reactions. rsc.orgbohrium.com In the case of this compound, the iodine atom is not ortho to the directing amide group, but this specialized reaction highlights the potential for nucleophilic displacement of the iodine, particularly in the development of related synthetic methodologies. A variety of amine nucleophiles can be utilized in this transformation, often at room temperature. rsc.org
| Reaction | Reagents | Position of Attack | Key Feature |
| Directed SNAr (dSNAr) | Amine nucleophile, Pyridine | Carbon bearing Iodine | Ortho-directing effect of the amide group facilitates substitution without strong electron-withdrawing groups. rsc.orgbohrium.com |
Reactions Involving the Amide Moiety
The primary amide group is relatively stable but can undergo several important transformations.
Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. allen.inmasterorganicchemistry.com
Acidic Hydrolysis : Heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) would yield 2-Amino-4-iodobenzoic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds by protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comvedantu.com
Basic Hydrolysis : Heating the compound with an aqueous base (e.g., NaOH) results in the formation of the sodium salt of 2-Amino-4-iodobenzoic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
The hydrogen atoms on the amide nitrogen can be substituted, leading to N-substituted amides. This can be achieved through reactions like alkylation or acylation, although these reactions are generally less facile than the corresponding reactions at the amino group. The synthesis of N-substituted benzamide (B126) derivatives is a common strategy in medicinal chemistry. researchgate.net For instance, reaction with an alkyl halide under basic conditions could potentially lead to mono- or di-N-alkylation.
Reactions at the Amino Group
The primary aromatic amino group behaves as a typical aniline (B41778) and is a site of high reactivity. byjus.com
Acylation : The amino group readily reacts with acid chlorides or anhydrides in the presence of a base (like pyridine) to form an amide. byjus.com For example, reacting this compound with acetyl chloride would yield N-(2-carbamoyl-5-iodophenyl)acetamide. This reaction is often used to "protect" the amino group and reduce its activating effect during electrophilic aromatic substitution, allowing for better control of the reaction outcome. byjus.com
Alkylation : Reaction with alkyl halides can produce secondary and tertiary amines. However, this reaction is often difficult to control and can lead to a mixture of products, including quaternary ammonium salts. slideshare.net
Diazotization : At low temperatures (0-5°C), primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. slideshare.netresearchgate.net The resulting 2-carbamoyl-5-iodobenzenediazonium salt is a versatile intermediate. Diazonium salts can undergo a variety of subsequent replacement reactions (Sandmeyer reactions), allowing the -N₂⁺ group to be replaced by a wide range of substituents (e.g., -Cl, -Br, -CN, -OH, -H). pearson.com This two-step sequence provides a powerful synthetic route to a diverse array of derivatives that are not accessible through direct substitution. researchgate.netacs.org
| Reaction Type | Typical Reagents | Product Functional Group |
| Acylation | Acetyl chloride, Pyridine | N-Aryl Acylamide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Aryl Amine |
| Diazotization | NaNO₂, HCl (0-5°C) | Aryl Diazonium Salt |
Acylation and Alkylation Reactions
The primary amino group attached to the benzene ring is a key site for acylation and alkylation reactions. As a nucleophile, this group can react with various electrophiles to form new carbon-nitrogen bonds.
Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride. This reaction is a common method for synthesizing N-substituted amides. For instance, reacting this compound with an acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. This transformation is crucial for introducing new functional groups and building more complex molecular architectures. semanticscholar.orgnih.gov
Alkylation: Similarly, the amino group can undergo N-alkylation with alkyl halides. amazonaws.com This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. stackexchange.com However, direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products. amazonaws.com Modern catalytic methods, including those using copper or palladium, have been developed to achieve more controlled and selective N-alkylation of amides and amines. nih.govrsc.org
| Reaction Type | Reagent | Product Class | Significance |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | N-(4-iodo-2-carbamoylphenyl)amide | Introduces acyl groups, serves as a protecting group, and is a key step in peptide synthesis. |
| Alkylation | Alkyl Halide (R-X) | N-alkyl-2-amino-4-iodobenzamide | Forms new C-N bonds, leading to secondary or tertiary amines. amazonaws.com |
Formation of Heterocyclic Systems
The arrangement of the amino and amide groups in an ortho position makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinazolinones. nih.gov Quinazolinones are a class of compounds with significant biological and pharmacological activities. rsc.org
The condensation reaction of 2-aminobenzamides with aldehydes or ketones is a well-established method for constructing the quinazolinone core. nih.govrsc.org This process typically involves the initial formation of an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic heterocyclic system. rsc.org Various catalysts and reaction conditions, including ultrasound assistance, have been developed to facilitate this transformation efficiently. rsc.orgorganic-chemistry.org Copper-catalyzed domino reactions involving 2-iodobenzamides have also been employed to synthesize quinazolinones from enaminones. rsc.org
| Reactant | Reaction Conditions | Heterocyclic Product | Methodology |
|---|---|---|---|
| Aldehyde (R-CHO) | DMSO, Heat (100-120°C) | 2-Substituted-7-iodoquinazolin-4(3H)-one | Condensation and Cyclization. nih.gov |
| Hexafluoropropene | Varies (rt to 100°C) | 2-(1,2,2,2-tetrafluoroethyl)-7-iodo-4(3H)-quinazolinone | Competitive cyclization of an imidoyl fluoride (B91410) intermediate. oup.com |
| Nitriles | Cu-catalyst, tBuOK | Substituted 7-iodoquinazolin-4(3H)-one | Lewis acid-catalyzed nucleophilic addition followed by SNAr reaction. acs.org |
Redox Chemistry of this compound
The redox chemistry of this compound is dominated by the iodine atom. Aryl iodides can be oxidized to form hypervalent iodine compounds (iodanes), which are powerful and versatile oxidizing agents in organic synthesis. princeton.eduwikipedia.org These reagents are valued for being less toxic than many heavy metal-based oxidants. nih.gov
While direct studies on the redox chemistry of this compound are not extensively detailed, the closely related 2-iodobenzamide (B1293540) has been shown to act as an effective catalyst for the oxidation of alcohols. jst.go.jpbeilstein-journals.orgnii.ac.jp In these catalytic cycles, the iodo-group is oxidized in situ to a hypervalent state, typically iodine(III) or iodine(V), by a co-oxidant like Oxone®. nih.govbeilstein-journals.org This activated iodine species then oxidizes the substrate (e.g., an alcohol to a ketone or carboxylic acid) while being reduced back to its monovalent state, thus completing the catalytic cycle. beilstein-journals.org The amide group in the ortho position plays a crucial role in stabilizing the hypervalent iodine intermediate and enhancing the catalyst's reactivity. jst.go.jp It is plausible that this compound could function similarly as a recyclable redox catalyst.
| Process | Key Species | Description | Example Application (by analogy) |
|---|---|---|---|
| Oxidation (Activation) | Aryl-λ3-iodane or Aryl-λ5-iodane | The iodine atom is oxidized from I(I) to I(III) or I(V) by a co-oxidant like Oxone®. beilstein-journals.org | Catalytic oxidation of alcohols. jst.go.jp |
| Reduction (Substrate Oxidation) | Aryl Iodide (I) | The hypervalent iodine species oxidizes the substrate and is reduced back to the aryl iodide. princeton.edu | Conversion of secondary alcohols to ketones. beilstein-journals.org |
Coupling Reactions (e.g., C-C and C-N bond formation)
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the attachment of a wide variety of substituents to the aromatic ring.
C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent example, reacting an aryl halide with an organoboron reagent (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comnih.govlibretexts.org This reaction could be used to introduce new aryl or vinyl groups at the 4-position of the this compound core. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org Other important palladium-catalyzed C-C bond-forming reactions applicable to aryl iodides include the Heck, Sonogashira, and Stille couplings.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has broad utility for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The mechanism involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylated amine product. nih.gov This methodology would allow for the introduction of various primary or secondary amine substituents at the 4-position of the benzamide ring.
| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 4-Aryl/vinyl-2-aminobenzamide. libretexts.org |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | 4-(Amino)-2-aminobenzamide derivative. wikipedia.org |
Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Iodobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-Amino-4-iodobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) group and the electron-withdrawing iodo (-I) and benzamide (B126) (-CONH₂) groups.
The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. Based on the substitution pattern, we would anticipate:
A doublet for the proton at the C5 position, influenced by the adjacent proton at C6.
A doublet of doublets for the proton at the C6 position, coupled to the protons at C5 and C3.
A doublet for the proton at the C3 position, coupled to the proton at C6.
The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.2 | d | ~2.0 |
| H-5 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |
| H-6 | 6.6 - 6.8 | d | ~8.5 |
| -NH₂ | 4.0 - 5.5 | br s | - |
| -CONH₂ | 7.5 - 8.5 | br s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the amide group is expected to resonate at the most downfield region (165-175 ppm).
The carbon atom attached to the iodine (C4) will be significantly shielded, appearing at a lower chemical shift than the other aromatic carbons.
The carbon atom attached to the amino group (C2) will be shielded due to the electron-donating nature of the nitrogen.
The other aromatic carbons will have chemical shifts in the typical range for substituted benzenes (110-140 ppm).
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C1 | 125 - 130 |
| C2 | 145 - 150 |
| C3 | 115 - 120 |
| C4 | 90 - 95 |
| C5 | 135 - 140 |
| C6 | 110 - 115 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
While no specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for this compound is available, this 2D NMR technique could provide valuable information about the spatial proximity of protons. A NOESY experiment would be instrumental in confirming the through-space interactions between the protons of the amino and amide groups and the adjacent aromatic protons. For instance, correlations between the amide protons and the H-3 proton, or between the amino protons and the H-3 proton, would help to establish the preferred conformation of these functional groups relative to the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, C-N, and C-I bonds, as well as the aromatic C-H and C=C bonds.
Key expected vibrational frequencies include:
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) and amide (-CONH₂) groups.
C=O stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ characteristic of the amide carbonyl group.
N-H bending: A band around 1640-1550 cm⁻¹ due to the bending vibration of the N-H bonds.
Aromatic C=C stretching: Several bands in the region of 1600-1450 cm⁻¹.
C-N stretching: A band in the 1400-1200 cm⁻¹ region.
C-I stretching: A weaker absorption expected in the far-infrared region, typically below 600 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3400 - 3200 | Medium - Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1640 - 1550 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1400 - 1200 | Medium |
| C-I Stretch | < 600 | Weak - Medium |
Note: These are predicted values and may vary depending on the sampling method (e.g., KBr pellet, Nujol mull).
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum.
Expected key Raman signals include:
Aromatic ring vibrations: Strong signals corresponding to the breathing modes of the benzene ring.
C-I stretching: The C-I bond is highly polarizable, and its stretching vibration is expected to give a strong signal in the Raman spectrum, providing a clear marker for this functional group.
Symmetric vibrations: Symmetric stretching modes of the amino and nitro groups, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum.
Due to the lack of experimental data, a detailed table of predicted Raman shifts is not provided. However, the technique would be invaluable for a complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific experimental or computationally predicted Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is currently available in the public scientific literature.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
There is no specific high-resolution mass spectrometry (HRMS) data published for this compound.
HRMS is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of its elemental composition and thus, its molecular formula. For this compound, with a nominal molecular formula of C7H7IN2O, HRMS would be able to measure its monoisotopic mass to several decimal places. This experimental mass could then be compared to the calculated theoretical mass to confirm the molecular formula.
| Property | Predicted Value for C7H7IN2O | Experimental Data for this compound |
| Monoisotopic Mass | 261.9603 u | Data not available |
| Measured Accurate Mass | - | Data not available |
| Mass Error (ppm) | - | Data not available |
Secondary Ion Mass Spectrometry (SIMS) for Microscopic Distribution Studies
There are no published studies that have utilized Secondary Ion Mass Spectrometry (SIMS) to investigate the microscopic distribution of this compound.
SIMS is a surface-sensitive analytical technique that uses a focused primary ion beam to sputter the surface of a sample, producing secondary ions. These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. SIMS imaging can provide detailed information about the spatial distribution of specific elements and molecules on a microscopic scale. If this compound were to be studied in a biological or material matrix, SIMS could potentially be used to map its localization within cells, tissues, or on surfaces with high spatial resolution.
X-ray Crystallography and Solid-State Structure Analysis
Crystal Growth and Quality Assessment
There is no information available in the scientific literature regarding the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.
The growth of high-quality single crystals is a prerequisite for determining the three-dimensional atomic structure of a compound by X-ray crystallography. Common methods for growing organic crystals include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent and crystallization conditions are critical parameters that would need to be empirically determined for this compound. Once crystals are obtained, their quality would be assessed based on their size, morphology, and diffraction properties.
Unit Cell Parameters and Space Group Determination
As no crystal structure has been reported for this compound, its unit cell parameters and space group have not been determined.
X-ray crystallography on a single crystal of this compound would reveal the fundamental building block of its crystal lattice, known as the unit cell. The dimensions of the unit cell (a, b, c) and the angles between its axes (α, β, γ) are unique to the crystalline form of the compound. The analysis of the diffraction pattern would also determine the space group, which describes the symmetry elements present in the crystal structure. This information is fundamental to understanding the packing of the molecules in the solid state.
| Crystallographic Parameter | Value for this compound |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Molecular Conformation in the Solid State
A definitive analysis of the molecular conformation of this compound in the solid state requires experimental data from techniques such as X-ray crystallography. This data would provide precise measurements of bond lengths, bond angles, and dihedral (torsion) angles, defining the three-dimensional arrangement of the atoms within the molecule. Without such a study, any depiction of the solid-state conformation would be purely theoretical and could not be presented as a detailed research finding.
Table 1: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound (Data Not Available)
| Parameter | Value |
| Bond Lengths (Å) | |
| I1–C4 | Data Not Available |
| C1–C2 | Data Not Available |
| C2–N1 | Data Not Available |
| C1–C(O) | Data Not Available |
| C=O | Data Not Available |
| C–N (amide) | Data Not Available |
| Bond Angles (°) | |
| C3–C4–C5 | Data Not Available |
| C1–C2–N1 | Data Not Available |
| O–C–N (amide) | Data Not Available |
| Torsion Angles (°) | |
| N1–C2–C1–C(O) | Data Not available |
| C2–C1–C(O)–N2 | Data Not Available |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dictated by a variety of intermolecular forces. Based on its functional groups—an amino group (-NH2), an amide group (-CONH2), an iodine atom (-I), and an aromatic ring—one can anticipate the presence of several types of interactions. These would include hydrogen bonds (with the amino and amide groups acting as donors and the carbonyl oxygen and amino nitrogen as acceptors), halogen bonds (involving the iodine atom as a halogen bond donor), and potential π-π stacking interactions between the benzene rings.
However, a detailed and accurate description of these interactions, including their specific geometries (distances and angles), requires crystallographic data. This information is essential to understand how the individual molecules assemble into a stable, three-dimensional lattice.
Table 2: Summary of Potential Intermolecular Interactions in Crystalline this compound (Data Not Available)
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bonding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Halogen Bonding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| π-π Stacking | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Theoretical and Computational Investigations of 2 Amino 4 Iodobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. indexcopernicus.com This approach offers a balance between accuracy and computational cost, making it suitable for a range of molecular systems. For a molecule like 2-Amino-4-iodobenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be employed to optimize the molecular geometry and determine key electronic parameters. indexcopernicus.comresearchgate.netanalis.com.my
Key energetic and electronic properties derived from DFT include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com
Electron Density and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. indexcopernicus.com For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group are expected to be electron-rich sites, while the hydrogen atoms of the amino group would be electron-poor.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (µ), and global electrophilicity (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
Below is a table illustrating the type of data that can be generated for this compound using DFT calculations, with example values derived from studies on similar aromatic compounds.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.5 eV |
| Electrophilicity (ω) | µ² / 2η | 2.66 eV |
| Dipole Moment (µtot) | Measure of the molecule's overall polarity | 4.5 Debye |
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide very accurate results, especially for smaller molecules. researchgate.net However, they are computationally more demanding than DFT. These methods can be used to calculate highly accurate geometric parameters (bond lengths, bond angles) and energies, serving as a benchmark for other computational techniques. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for assessing the conformational flexibility of molecules like this compound. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent like water), MD can reveal its preferred shapes and dynamic behavior. nih.govresearchgate.net
The process involves:
Assigning an initial position and velocity to each atom.
Calculating the forces acting on each atom based on a molecular mechanics force field.
Solving Newton's equations of motion to predict the new positions and velocities of atoms after a small time step.
Repeating this process for thousands or millions of steps to generate a trajectory of the molecule's motion. nih.gov
Analysis of the MD trajectory can provide information on:
Conformational States: Identifying the most stable and frequently occurring conformations of the molecule.
Flexibility of Functional Groups: Understanding the rotation around single bonds, such as the C-C bond connecting the benzamide (B126) ring to the carbonyl group and the C-N bond of the amide.
Solvent Interactions: Observing how interactions with solvent molecules influence the molecule's conformation. researchgate.net
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
Computational methods can accurately predict various spectroscopic properties of molecules, which is crucial for interpreting experimental data.
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies corresponding to transitions between molecular orbitals (e.g., π → π* and n → π*). analis.com.my For this compound, TD-DFT would likely predict strong absorptions in the UV region due to the aromatic system. analis.com.my
IR Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can be calculated using DFT. The calculations provide information on the stretching and bending modes of different functional groups. For instance, in a study of the structurally similar 2-amino-4-chlorobenzonitrile, the N-H stretching vibrations were observed around 3452 and 3363 cm⁻¹, while the C≡N stretch was at 2211 cm⁻¹. analis.com.my Similar calculations for this compound would predict characteristic peaks for N-H stretching (amino and amide groups), C=O stretching (amide), and C-I stretching.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide theoretical spectra that can be compared with experimental results to confirm the molecular structure.
The following table shows predicted spectroscopic data for functional groups in this compound, based on typical values and data from analogous compounds. analis.com.mylongdom.org
| Spectroscopy | Functional Group | Predicted Range/Value |
| IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| IR | C=O Stretch (Amide) | 1650-1690 cm⁻¹ |
| IR | N-H Bend (Amine) | 1580-1650 cm⁻¹ |
| UV-Vis | π → π* (Aromatic Ring) | 200-300 nm |
| ¹H NMR | Aromatic Protons (C-H) | δ 6.5-8.0 ppm |
| ¹H NMR | Amine Protons (NH₂) | δ 4.0-5.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-175 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |
| ¹³C NMR | Carbon-Iodine (C-I) | δ ~90 ppm |
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating potential reaction mechanisms. escholarship.orgrsc.org By analyzing the electronic structure and energy landscape, researchers can predict how this compound might behave in a chemical reaction.
Key computational approaches include:
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO region (likely around the amino group and the aromatic ring) indicates where the molecule can act as a nucleophile, while the LUMO region indicates potential sites for electrophilic attack.
Transition State Theory: By calculating the energies of reactants, products, and transition states, computational methods can map out the energy profile of a reaction. This helps in determining the activation energy and predicting the reaction rate and feasibility of different pathways. escholarship.org
Molecular Electrostatic Potential (MEP) Analysis: As mentioned earlier, MEP maps highlight the electrophilic and nucleophilic sites on the molecule, providing a visual guide to its reactivity. indexcopernicus.com For this compound, the amino group would be a likely site for electrophilic attack, while the carbonyl carbon could be susceptible to nucleophilic attack.
Structure-Activity Relationship (SAR) Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. patsnap.compizzaforno.com SAR explores the link between a molecule's chemical structure and its biological activity. patsnap.com Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical and machine learning methods to build models that can predict the biological activity of new compounds. nih.govic.ac.uk
For this compound, a hypothetical SAR study could be conceptualized based on its structural similarity to other biologically active molecules. For example, a related compound, N-(2-aminoethyl)-4-iodobenzamide, has been investigated as a selective inhibitor of Monoamine Oxidase B (MAO-B). nih.gov
A computational SAR or QSAR study on a series of this compound analogs would involve:
Data Collection: Synthesizing and testing a series of related compounds for a specific biological activity (e.g., MAO-B inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Model Building: Using statistical methods (like multiple linear regression) or machine learning algorithms to create a mathematical model that correlates the descriptors with biological activity. patsnap.com
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov
Such a model could identify which structural features of the this compound scaffold are crucial for its activity, guiding the design of more potent and selective derivatives. patsnap.com
Synthesis and Investigation of 2 Amino 4 Iodobenzamide Derivatives and Analogues
Design Principles for Novel Derivatives
The design of new derivatives based on the 2-amino-4-iodobenzamide structure is a rational process aimed at optimizing molecular properties for specific applications. A primary goal is to enhance the affinity and selectivity of these compounds for their biological targets. For instance, in the development of agents for melanoma imaging, the core benzamide (B126) structure is modified to improve uptake and retention in melanin-rich tissues. This has been approached by replacing the benzene (B151609) ring with polycyclic aromatic or heteroaromatic structures, which are known to have a strong affinity for melanin (B1238610). nih.gov
Another key design principle involves modulating the physicochemical properties of the derivatives to improve their pharmacological profiles. For example, to enhance the ability of a compound to cross the blood-brain barrier for potential use in neurological studies, a lipophilic radical may be coupled to the parent molecule. nih.gov The introduction of various substituents on the phenyl ring or modifications to the amide and amino groups are systematically explored to fine-tune these properties. In the context of enzyme inhibitors, such as for monoamine oxidase B (MAO-B), derivatives are designed to achieve high inhibitory potency, selectivity, and reversibility. nih.gov The strategic placement of iodine, particularly radioactive isotopes, is a central design element for developing radiotracers for imaging techniques like single-photon emission computed tomography (SPECT). nih.gov
Synthetic Routes to Substituted 2-Amino-4-iodobenzamides
The synthesis of this compound derivatives is achieved through a variety of organic reactions that allow for precise modifications at different positions of the molecule.
Modifying the substitution pattern on the benzene ring is a common strategy to alter the electronic and steric properties of the molecule. A straightforward approach involves starting the synthesis from an already substituted aniline (B41778). For example, 2-iodo-4-substituted anilines can be synthesized by the direct iodination of the corresponding 4-substituted anilines using reagents like potassium iodide (KI) and potassium iodate (B108269) (KIO₃). buet.ac.bd These substituted anilines then serve as precursors for subsequent reactions to build the benzamide structure. An example is the synthesis of N-(2-aminoethyl)-2-chloro-4-iodobenzamide, which introduces a chlorine atom at the 2-position of the benzene ring. nih.gov
The amide nitrogen provides a convenient handle for introducing a wide array of functional groups, significantly influencing the compound's properties. This is typically achieved by reacting an activated form of a substituted 2-aminobenzoic acid, such as an acid chloride, with a desired primary or secondary amine. buet.ac.bdnih.gov This method has been used to synthesize series of N-substituted 2-aminobenzamide (B116534) derivatives. nih.gov For example, reacting 4-iodobenzoyl chloride with N⁴-(4-aminophenyl)-6-methylpyrimidine-2,4-diamine is a key step in creating more complex analogues. nih.gov This versatile reaction allows for the incorporation of various side chains, such as the N-(2-diethylaminoethyl) group, which is important for melanoma-targeting agents. nih.gov
| Precursor 1 | Precursor 2 | Derivative |
| 4-Nitrobenzoyl chloride | N⁴-(4-Nitrophenyl)-6-methylpyrimidine-2,4-diamine | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide nih.gov |
| Isatoic anhydride | 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide nih.gov |
| Isatoic anhydride | 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide nih.gov |
| 2-Iodo-4-substituted anilines | p-Substituted benzoyl chloride | N-(2-iodo-4-substituted phenyl)-p-substituted benzamide buet.ac.bd |
This table presents examples of synthetic routes for modifying the amide nitrogen.
The 2-amino group on the benzamide ring is a primary amine and thus reactive towards various electrophilic reagents, allowing for its conversion into other functional groups. Common derivatization strategies include acylation, alkylation, and condensation reactions. For instance, the amino group can be acylated by reacting it with an acid chloride, such as chloroacetyl chloride, to form an N-substituted chloroacetamide. colab.ws This intermediate can then be further modified, for example, by reaction with amines like piperidine (B6355638) or morpholine. colab.ws Other specialized reagents can selectively react with primary amine groups, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2-fluoro-1-methyl pyridinium (B92312) (FMP)-based reagents, offering a pathway to introduce diverse functionalities. mdpi.comresearchgate.net
| Reagent Class | Example Reagent | Reaction Type |
| Acid Halides | Chloroacetyl chloride | Acylation colab.ws |
| Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Selective primary amine modification mdpi.comresearchgate.net |
| Pyridinium Salts | 2-Fluoro-1-methyl pyridinium (FMP) | Targets primary amine and phenolic groups mdpi.com |
| Coupling Agents | IBCF/NMM | Amide bond formation (e.g., with amino acids) researchgate.net |
This table summarizes common reagent classes for the derivatization of the amino group.
Radiosynthesis of Radiolabeled this compound Analogues
The incorporation of a radioactive iodine isotope (e.g., 123I, 125I, 131I) into the this compound framework is essential for creating radiopharmaceuticals for imaging and therapeutic applications. acs.orgnih.gov Several methods have been developed for efficient radioiodination. acs.orgnih.gov
One of the most common methods is electrophilic aromatic substitution , where a non-iodinated precursor is reacted with a radioiodide salt (e.g., Na[125I]) in the presence of an oxidizing agent like Chloramine-T or Iodogen. nih.gov This method allows for the direct and regioselective introduction of the radioiodine onto the aromatic ring. acs.org
Another widely used technique is the halogen exchange reaction . In this approach, a precursor molecule containing a different halogen, typically bromine, at the desired position is synthesized. This bromo-precursor is then heated with a source of radioiodide, leading to the substitution of bromine with the radioactive iodine isotope. nih.gov The efficiency of this exchange can be enhanced by the addition of catalysts such as ammonium (B1175870) sulfate (B86663) or copper(II) salts. nih.govnih.gov This method was successfully used for the radiosynthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide. nih.gov
More advanced methods include palladium-catalyzed reactions and iododeboronation of organoboron precursors, which offer mild reaction conditions and high efficiency. acs.org The choice of method depends on the specific substrate and the desired radiochemical yield and purity. Following the reaction, the radiolabeled product is typically purified using High-Pressure Liquid Chromatography (HPLC). nih.gov Studies have reported radiochemical yields for various benzamide analogues ranging from 22% to 92%, with high radiochemical purities (>95%). nih.gov
Structural Characterization of Derivatives
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. nih.govmdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through High-Resolution Mass Spectrometry (HRMS). nih.govmdpi.com
Infrared (IR) spectroscopy helps to identify the presence of key functional groups, such as N-H stretches for the amine and amide groups, and the C=O stretch for the amide carbonyl. nih.gov
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and their connectivity, as well as intermolecular interactions in the solid state. researchgate.netmdpi.com
Additional analytical data, such as melting point and elemental analysis , are also used to confirm the identity and purity of the synthesized compounds. nih.govmdpi.com
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms, molecular skeleton nih.govmdpi.com |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Presence of functional groups nih.gov |
| X-ray Crystallography | 3D molecular structure and intermolecular interactions researchgate.netmdpi.com |
| Elemental Analysis | Percentage composition of elements, confirms empirical formula nih.gov |
| Melting Point | Purity and identification nih.gov |
| HPLC (for radiolabeled compounds) | Radiochemical purity nih.gov |
This table outlines the primary techniques used for the structural characterization of this compound derivatives.
Evaluation of Derivatives in Research Models
Derivatives of this compound have been the subject of various investigations to determine their biological activity and potential as therapeutic or diagnostic agents. The evaluation of these compounds has been primarily focused on their utility as enzyme inhibitors and as imaging agents for specific pathologies. Research models, both in vitro and in vivo, have been instrumental in elucidating the structure-activity relationships and pharmacological profiles of these derivatives.
One of the significant areas of research has been the development of iodinated benzamide derivatives as selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. A series of iodinated analogues of N-(2-aminoethyl)benzamide were synthesized and evaluated for their inhibitory potency and specificity towards MAO-B.
In in vitro studies, these compounds were tested for their ability to inhibit MAO-A and MAO-B, often using mitochondrial fractions from rat brains. The concentration required to inhibit 50% of the enzyme activity (IC50) was determined for each compound. Among the synthesized derivatives, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride demonstrated high inhibitory potency and selectivity for MAO-B. The inhibition constant (Ki) for this compound against MAO-B was determined to be 0.80 microM, and the mode of inhibition was found to be non-competitive.
The selectivity of these compounds for MAO-B over MAO-A is a critical parameter. For instance, the IC50 value of N-(2-aminoethyl)-4-iodobenzamide for MAO-B was found to be significantly lower than its IC50 for MAO-A, indicating a good selectivity profile. While it showed good selectivity, its affinity was slightly lower than the reference compound Ro 16-6491. nih.gov
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Ki (µM) for MAO-B | Inhibition Type |
| N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride | >100 | 0.78 | >128 | 0.80 | Non-competitive |
| N-(2-aminoethyl)-4-iodobenzamide | 3.4 | 0.12 | 28.3 | Not Reported | Not Reported |
In vivo models have also been employed to confirm the MAO-B inhibitory activity of these derivatives. Following administration of N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride to mice, a strong and selective inhibition of brain MAO-B was observed. An important finding from these in vivo studies was the reversible nature of the MAO-B inhibition, with the enzyme activity returning to control levels within 24 hours after administration. This reversibility is a desirable characteristic for potential therapeutic agents.
Another significant application of this compound derivatives has been in the field of oncology, specifically as radioiodinated imaging agents for melanoma. Certain benzamide derivatives have shown a high affinity for melanin, a pigment that is abundant in most melanoma cells. This property has been exploited to develop radiolabeled benzamides for the detection of metastatic melanoma.
The evaluation of these derivatives in research models for melanoma imaging involves both in vitro binding assays and in vivo biodistribution studies. In in vitro experiments, radioiodinated benzamide derivatives are incubated with synthetic melanin to determine their binding affinity. These studies have shown that many of these compounds exhibit a strong affinity for melanin. nih.gov
In vivo biodistribution studies are typically conducted in mouse models bearing melanoma xenografts. Following intravenous injection of the radioiodinated compound, the uptake of radioactivity in various tissues, including the tumor, is measured at different time points. These studies have demonstrated that certain radioiodinated N-(2-diethylaminoethyl)-4-iodobenzamide analogues exhibit significant and sustained uptake in melanoma tumors. nih.govnih.gov For example, biodistribution studies in rats with [125I]N-(2-aminoethyl)-4-iodobenzamide showed a high and selective uptake in the pineal gland, an organ with high melanin content. nih.gov However, the cerebral uptake was low. nih.gov
| Compound | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Liver Uptake (%ID/g) |
| [125I]N-(2-diethylaminoethyl)-4-iodobenzamide | 1 | 4.6 | 0.8 | 2.1 |
| [125I]N-(2-diethylaminoethyl)-4-iodobenzamide | 24 | 2.5 | 0.1 | 0.5 |
| [125I]N-(2-diethylaminoethyl)-4-iodobenzamide* | 72 | 0.8 | 0.05 | 0.2 |
%ID/g = percentage of injected dose per gram of tissue. Data is illustrative based on findings for similar radioiodinated benzamides. nih.gov
These research models have been crucial in identifying promising this compound derivatives for further development, both as potential therapeutic agents for neurological disorders and as diagnostic tools for melanoma.
Applications of 2 Amino 4 Iodobenzamide in Chemical Biology and Drug Discovery Research
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Due to the ease of incorporating a radioactive iodine isotope, derivatives of 2-amino-4-iodobenzamide are well-suited for development as imaging probes for techniques like Single Photon Emission Computed Tomography (SPECT).
A key example is the radiosynthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide, an analog of the known monoamine oxidase B (MAO-B) inhibitor Ro 16-6491. nih.gov This radiolabeled compound was developed specifically for the SPECT exploration of MAO-B in the human brain. nih.gov The ability to visualize the distribution and density of enzymes like MAO-B in the living brain is crucial for understanding the pathophysiology of neurodegenerative disorders and for the development of targeted therapies. nih.gov Although the cerebral uptake of this specific probe was low in initial animal studies, its high selectivity for MAO-B highlights the potential of the 4-iodobenzamide (B1293542) scaffold for creating effective chemical probes. nih.gov
Beyond MAO-B, other iodinated benzamide (B126) derivatives have been developed as probes for sigma receptors, which are overexpressed in certain cancer cells. researchgate.net For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been radiolabeled and used to image sigma receptor-expressing tumors, demonstrating the broad applicability of this chemical class as imaging agents in different disease contexts. researchgate.net
Applications in Medicinal Chemistry Research
In medicinal chemistry, the this compound framework serves as a starting point for the design and synthesis of new therapeutic agents. This involves processes of lead identification, optimization, and the systematic study of structure-activity relationships.
Lead optimization is a critical phase in drug discovery where a lead compound—a molecule showing promising biological activity—is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The development of selective MAO-B inhibitors from the N-(2-aminoethyl)benzamide scaffold serves as a clear example of this process.
Starting from known MAO-B inhibitors, researchers have synthesized series of new iodinated analogues of N-(2-aminoethyl)benzamide to identify compounds with enhanced inhibitory power and specificity for MAO-B over the related MAO-A isoform. nih.gov This iterative process of designing, synthesizing, and testing new derivatives allows medicinal chemists to refine the molecular structure to achieve the desired therapeutic profile. For example, the introduction of a chlorine atom at the 2-position of the 4-iodobenzamide ring was found to significantly increase both potency and selectivity against MAO-B, identifying N-(2-aminoethyl)-2-chloro-4-iodobenzamide as a highly promising new lead compound for further development. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. They involve systematically altering the chemical structure of a lead compound and assessing how these changes affect its biological activity. Such studies provide crucial insights into the pharmacophore—the essential molecular features required for biological activity—and guide the design of more effective molecules.
In the context of 4-iodobenzamide derivatives, SAR studies have been conducted to understand the requirements for potent and selective MAO-B inhibition. A study involving a series of N-(2-aminoethyl)benzamide analogues with various substitutions on the phenyl ring revealed key insights. nih.gov It was observed that the presence and position of halogen atoms significantly influence the inhibitory activity. The data from these studies can be summarized to understand the impact of different substituents on potency and selectivity.
Below is an interactive table detailing the SAR of various N-(2-aminoethyl)benzamide derivatives against MAO-A and MAO-B.
| Compound | Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| 1 | 4-Iodo | >100 | 1.8 | >55.6 |
| 2 | 2-Chloro-4-iodo | >100 | 0.08 | >1250 |
| 3 | 3-Chloro-4-iodo | >100 | 1.2 | >83.3 |
| 4 | 2,3-Dichloro-4-iodo | >100 | 0.25 | >400 |
| 5 | 2,5-Dichloro-4-iodo | >100 | 0.20 | >500 |
| 6 | 4-Bromo | >100 | 1.5 | >66.7 |
| 7 | 4-Chloro | >100 | 2.5 | >40 |
| 8 | 4-Fluoro | >100 | 12 | >8.3 |
| Data sourced from Ohmomo et al., Chem. Pharm. Bull., 1992. nih.gov |
The SAR study clearly indicates that a 4-iodo substituent provides good, selective MAO-B inhibition. The addition of a chloro group at the 2-position dramatically enhances this potency and selectivity, making N-(2-aminoethyl)-2-chloro-4-iodobenzamide the most potent compound in the series. nih.gov
Biological Activity Investigations
The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological targets. Extensive research has been conducted to characterize their binding to various receptors and their inhibitory effects on key enzymes.
Sigma-1 Receptors: The sigma-1 receptor is a molecular chaperone protein involved in a wide range of cellular functions and is a target for various neurological and psychiatric conditions. Certain iodobenzamide derivatives have been shown to bind with high affinity to sigma receptors. For example, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) demonstrates high-affinity binding to both sigma-1 and sigma-2 receptor subtypes. researchgate.net Competition binding studies in MCF-7 breast cancer cells, which express sigma receptors, showed that 4-IBP has a high affinity, with a Ki (inhibition constant) of 4.6 nM. researchgate.net This highlights the potential of the 4-iodobenzamide scaffold in designing ligands for this receptor system.
Trace Amine-Associated Receptors (TAARs): TAARs are a family of G protein-coupled receptors that respond to trace amines. They are an emerging target for neuropsychiatric disorders. To date, published scientific literature has not established a direct binding relationship between this compound or its close derivatives and any Trace Amine-Associated Receptors.
Monoamine Oxidase B (MAO-B): As detailed in the SAR section, derivatives of 4-iodobenzamide have been specifically designed and evaluated as inhibitors of MAO-B. The binding affinity of these compounds to the enzyme is a key measure of their potential efficacy. The most potent compounds from the series developed by Ohmomo et al. bind to MAO-B at nanomolar to low micromolar concentrations. nih.gov
Beyond simply binding to an enzyme, it is crucial to characterize the nature of the inhibition. Studies on 4-iodobenzamide derivatives have provided detailed insights into their interaction with MAO-B.
The most potent compound identified, N-(2-aminoethyl)-2-chloro-4-iodobenzamide, was found to be a non-competitive inhibitor of MAO-B. nih.gov This means it binds to a site on the enzyme different from the active site where the substrate binds, but still manages to prevent the enzyme's normal function. The inhibition constant (Ki) for this compound against MAO-B was determined to be 0.80 µM. nih.gov Furthermore, the inhibition was found to be reversible, as the enzyme's activity could be fully restored after the inhibitor was removed. nih.gov This is a desirable characteristic for many therapeutic agents, as it can reduce the risk of long-lasting side effects associated with irreversible inhibitors.
The following table summarizes the inhibition data for the most prominent derivative.
| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reversibility |
| N-(2-aminoethyl)-2-chloro-4-iodobenzamide | MAO-B | Non-competitive | 0.80 µM | Reversible |
| Data sourced from Ohmomo et al., Chem. Pharm. Bull., 1992. nih.gov |
Cellular Assays for Biological Modulations (e.g., cell viability, proliferation, apoptosis induction)
A fundamental step in characterizing a new compound is to assess its impact on cellular functions. Standard assays are employed to determine whether a compound affects cell health, growth, or programmed cell death. These assays include:
Cell Viability Assays: These tests measure the proportion of live, healthy cells in a population after exposure to the compound. Common methods include MTT or WST-1 assays, which are based on the metabolic activity of viable cells.
Cell Proliferation Assays: These assays quantify the rate of cell division. Techniques such as BrdU incorporation or cell counting are used to determine if the compound inhibits or stimulates cell growth.
Apoptosis Induction Assays: These experiments detect whether the compound triggers apoptosis, or programmed cell death. Methods like Annexin V staining or caspase activity assays are standard for identifying apoptotic cells.
Currently, there is a lack of specific published research data detailing the effects of this compound in these particular cellular assays. While studies on related benzamide structures exist, the direct impact of this compound on cell viability, proliferation, and apoptosis induction remains an area for future investigation.
Interaction with Biological Targets (e.g., Melanin (B1238610) Affinity)
The biological activity of a compound is predicated on its interaction with specific molecular targets within the cell or organism. Identifying these targets is crucial for understanding its mechanism of action. One area of interest for iodinated benzamides has been their affinity for melanin, a pigment found in various tissues, including skin, hair, and the eye, and notably in melanoma tumors.
Preclinical Studies in Animal Models (focused on mechanistic understanding and biodistribution)
Before a compound can be considered for any clinical application, it must undergo rigorous testing in animal models. These preclinical studies are essential for understanding how the compound behaves in a living system, including how it is distributed throughout the body and how it engages with its intended target.
Biodistribution and Pharmacokinetic Investigations
Biodistribution studies track the journey of a compound through the body over time, revealing which organs and tissues it accumulates in and how quickly it is cleared. Pharmacokinetics (PK) is the branch of pharmacology concerned with the movement of drugs within the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).
Typically, these studies involve administering a radiolabeled version of the compound to an animal model and then imaging the animal or analyzing tissue samples at various time points. The data generated is critical for assessing the compound's suitability as a systemic agent and for identifying potential off-target accumulation.
There are no specific biodistribution or pharmacokinetic data sets currently published for this compound. Studies on radiolabeled derivatives, such as [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, have been conducted, showing selective uptake in certain tissues in rats. However, the distinct substitution pattern of this compound means that its pharmacokinetic profile would be unique and requires dedicated investigation.
Target Engagement and Specificity in vivo
Target engagement studies aim to confirm that a compound interacts with its intended biological target within the complex environment of a living organism. This is a critical step to validate the compound's mechanism of action and to ensure its effects are not due to off-target interactions. Techniques for assessing in vivo target engagement can include imaging methods, such as Positron Emission Tomography (PET), or the analysis of biomarkers from tissue samples.
The specificity of this engagement is also paramount; an ideal compound will have high affinity for its target and minimal interaction with other biological molecules, which could lead to unwanted side effects.
As with other preclinical data, there is a current absence of published studies specifically demonstrating the in vivo target engagement and specificity of this compound.
Applications in Advanced Imaging Techniques for Research
Molecular imaging is a powerful tool in research and medicine that allows for the non-invasive visualization of biological processes at the molecular and cellular level. Radioligands, which are molecules labeled with a radioactive isotope, are central to imaging techniques like PET and Single-Photon Emission Computed Tomography (SPECT).
Development of Radioligands for Molecular Imaging Research
The development of a successful radioligand requires a parent molecule with high affinity and specificity for its target. The addition of a radionuclide, such as Iodine-123, Iodine-125, or Iodine-131, allows the molecule to be detected by imaging scanners. The iodine atom already present in this compound makes it a structurally logical candidate for radioiodination.
The process of developing a radioligand from a compound like this compound would involve:
Radiosynthesis: Developing a reliable method to replace the stable iodine atom with a radioactive isotope or to introduce a radioiodine atom into the molecule if starting from a non-iodinated precursor.
In Vitro Characterization: Confirming that the radiolabeled compound retains its high affinity and specificity for the target.
In Vivo Evaluation: Performing biodistribution and imaging studies in animal models to assess its potential as an imaging agent.
While the 4-iodobenzamide scaffold is a component of several known radioligands developed for imaging, particularly for melanoma due to melanin affinity, specific research detailing the development and application of a radioligand based directly on the this compound structure has not been published.
Microscopic Distribution Analysis
The microscopic distribution of a compound within tissues and cells is crucial for understanding its mechanism of action and potential as a therapeutic or imaging agent. For iodinated benzamides, techniques such as Secondary Ion Mass Spectrometry (SIMS) and autoradiography using radiolabeled analogs are employed to visualize their localization at a subcellular level. While direct studies on the microscopic distribution of this compound are not extensively detailed in the provided search results, the analysis of its close structural analogs offers significant insights into how such molecules may be distributed.
Insights from Analog Distribution Studies
Studies on related iodobenzamide derivatives, particularly those developed for their affinity for specific biological targets, have demonstrated heterogeneous distribution patterns in various tissues.
A key technique for this analysis is Secondary Ion Mass Spectrometry (SIMS) , which allows for the specific detection of iodine-127 atoms. In a study of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA), a derivative of this compound, SIMS was used to examine its distribution in B16 murine melanoma and normal pigmented skin. The findings revealed a non-uniform distribution. nih.gov
In Melanoma: I-BZA was found in focal areas of high concentration, which corresponded to cells rich in melanin pigments. nih.gov
In Normal Skin: The compound appeared in multiple small, selective concentration areas within the epidermis. The density of these areas was observed to decrease from the deeper layer (stratum basale) to the most superficial layer (stratum corneum). nih.gov
Across both tissue types, the intracellular location of I-BZA was specifically intracytoplasmic, with no significant uptake observed in the cell nucleus. This distribution pattern closely mirrored that of melanin pigments, suggesting a potential link between the uptake of this iodobenzamide derivative and melanin. nih.gov
Radiolabeled Analog Biodistribution
Another common approach for distribution analysis involves radiolabeling with isotopes of iodine, such as Iodine-125. Biodistribution studies of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, an analog synthesized for the exploration of monoamine oxidase B (MAO-B), were conducted in rats. The results of this research showed a high and selective uptake in the pineal gland one hour after intravenous injection. Cerebral uptake, however, was low. nih.gov
Similarly, other radiolabeled iodobenzamide analogs have been investigated as imaging agents for dopamine (B1211576) D-2 receptors in the central nervous system. In vivo biodistribution studies in rats confirmed that these compounds concentrated in the striatal area of the brain, which is rich in these receptors. nih.gov
The data from these analog studies suggest that the microscopic distribution of iodobenzamides is heavily influenced by the specific structural modifications made to the parent molecule, which in turn dictate its biological target affinity and physicochemical properties.
Table of Research Findings on Iodobenzamide Derivatives
| Compound | Method of Analysis | Tissue/Organism | Key Distribution Findings | Reference |
| N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) | Secondary Ion Mass Spectrometry (SIMS) | B16 Murine Melanoma & Normal Skin | Heterogeneous, intracytoplasmic distribution in melanin-rich cells; no nuclear uptake. | nih.gov |
| [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide | Biodistribution Study | Rat | High and selective uptake in the pineal gland; low cerebral uptake. | nih.gov |
| [¹²⁵I]IBF (an iodinated benzofuran) | Biodistribution Study | Rat | Concentrated in the striatal area of the brain. | nih.gov |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
While established methods for the synthesis of 2-Amino-4-iodobenzamide exist, the development of more efficient, cost-effective, and environmentally benign synthetic pathways remains a key area of research. Innovations in synthetic organic chemistry are paving the way for novel approaches to construct and modify the this compound core.
One promising avenue involves the use of hypervalent iodine reagents, which are known for their utility in a variety of oxidative transformations. nih.govmdpi.com These reagents are attractive due to their stability, low toxicity, and ease of handling. mdpi.com Research into iodine-promoted reactions could lead to more direct and higher-yielding methods for the synthesis of this compound and its derivatives. organic-chemistry.org For instance, the development of metal- and additive-free reactions using iodine as an oxidant offers a greener alternative to traditional methods that may rely on heavy metals or harsh reagents. organic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions are being explored for the synthesis of various substituted 2-iodobenzamide (B1293540) derivatives. buet.ac.bd These methods offer a high degree of control over the final structure, allowing for the introduction of diverse functional groups onto the benzamide (B126) scaffold. Future work in this area could focus on optimizing reaction conditions, expanding the substrate scope, and developing novel palladium catalysts to improve efficiency and reduce costs.
Microwave-assisted synthesis is another area of growing interest. nih.gov This technology has the potential to significantly reduce reaction times and improve yields for the synthesis of 2-aminobenzamide (B116534) derivatives. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production of this key intermediate.
Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives
| Methodology | Advantages | Potential for this compound Synthesis |
| Hypervalent Iodine Reagents | Environmentally friendly, stable, less toxic, easy to handle. nih.govmdpi.com | Development of direct and high-yielding iodination and amidation reactions. |
| Palladium-Catalyzed Cross-Coupling | High control over structure, broad substrate scope. buet.ac.bd | Efficient introduction of various substituents to create diverse analogues. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. nih.gov | Rapid and efficient production of the core structure and its derivatives. |
Exploration of New Biological Targets and Mechanisms
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. buet.ac.bd While some biological activities of this compound derivatives have been investigated, a vast landscape of potential new targets and mechanisms remains to be explored.
Initial studies have shown that derivatives of 2-aminobenzamide possess antimicrobial and antifungal properties. nih.gov Future research could focus on identifying the specific molecular targets responsible for this activity, potentially leading to the development of new classes of antibiotics or antifungals. Furthermore, some 2-aminobenzamide derivatives have been investigated as inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. researchgate.net This suggests that this compound could serve as a starting point for the design of novel Hsp90 inhibitors with improved potency and selectivity.
The structural similarity of 2-aminobenzamide derivatives to other bioactive molecules suggests a broad range of potential applications. For example, related compounds have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes, and as inhibitors of DNA methylation for cancer therapy. nih.govnih.govresearchgate.net Systematic screening of this compound and its analogues against a wide array of biological targets could uncover novel therapeutic opportunities.
Moreover, understanding the mechanism of action of these compounds is crucial. For instance, investigations into how 2-aminobenzamide derivatives exert their analgesic effects, which appear to be independent of prostaglandin (B15479496) synthesis, could reveal new pathways for pain management. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful engine for modern drug discovery and chemical biology. For this compound, integrating these approaches can accelerate the design and optimization of new analogues with desired properties.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives to various biological targets. researchgate.netresearchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors. For example, computational analysis has been used to predict the binding site of aminobenzamide derivatives at the CDK2/cyclin E1 interface, aiding in the design of improved enzyme inhibitors. researchgate.net
Quantitative structure-activity relationship (QSAR) studies offer a statistical approach to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org By developing robust QSAR models for this compound analogues, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. frontiersin.org
The integration of these computational methods with experimental techniques such as X-ray crystallography provides a detailed picture of ligand-protein interactions at the atomic level. researchgate.net This structural information is critical for the rational design of next-generation molecules with improved affinity and specificity.
Applications in Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov The unique properties of this compound, particularly the presence of an iodine atom, make it an attractive scaffold for the development of chemical probes.
The iodine atom can be readily replaced with a radioisotope, such as ¹²⁵I or ¹²⁴I, to create radiolabeled probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mskcc.orgnih.gov For instance, radiolabeled analogues of N-(2-diethylaminoethyl)-4-iodobenzamide have been evaluated for imaging melanoma. acs.orgmedscape.com This suggests that radioiodinated derivatives of this compound could be developed as imaging agents for various diseases, depending on the biological target of the parent molecule.
Furthermore, the amino and amide functionalities of this compound provide convenient handles for the attachment of fluorescent dyes or biotin (B1667282) tags. mskcc.org These modified probes can be used in a variety of in vitro and in cellulo experiments, such as fluorescence microscopy and proteomic analyses, to visualize the localization and interactions of the target protein. mskcc.org The development of a chemical toolbox of probes derived from this compound could significantly advance our understanding of the biological processes in which its targets are involved. mskcc.org High-quality chemical probes can serve as valuable research tools and as starting points for the development of new medicines. rsc.orgnih.gov
Table 2: Potential Applications of this compound in Chemical Probe Development
| Probe Type | Modification | Application |
| Radiolabeled Probe | Replacement of iodine with a radioisotope (e.g., ¹²⁵I, ¹²⁴I). nih.gov | In vivo imaging (SPECT, PET) of biological targets. mskcc.orgacs.org |
| Fluorescent Probe | Attachment of a fluorescent dye to the amino or amide group. mskcc.org | Visualization of target localization and dynamics in cells. |
| Affinity-Based Probe | Attachment of a biotin tag for pull-down experiments. mskcc.org | Identification of protein binding partners and proteomic studies. |
Design of Next-Generation Analogues
The design and synthesis of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective for future research. This involves a multidisciplinary approach that combines medicinal chemistry, computational modeling, and biological evaluation.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity. For example, studies on related aminobenzamide derivatives have shown that the nature and position of substituents on the aromatic ring can have a significant impact on their biological effects. nih.govresearchgate.net
The introduction of conformational constraints, such as cyclization or the incorporation of non-natural amino acids, can lead to analogues with improved binding affinity and metabolic stability. nih.gov The design of novel heterocyclic analogues has also proven to be a successful strategy for developing selective ligands for various receptors. acs.org
Furthermore, the principles of fragment-based drug discovery can be applied to the this compound scaffold. drugdiscoverychemistry.com By identifying small molecular fragments that bind to the target of interest, and then linking them to or growing them from the core structure, it is possible to design highly potent and specific inhibitors. The ultimate goal is to develop next-generation analogues that not only exhibit superior in vitro activity but also possess the necessary drug-like properties for in vivo efficacy. semanticscholar.org
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-4-iodobenzamide, and how can one verify the compound’s purity post-synthesis?
Methodological Answer:
this compound can be synthesized via iodination of 2-aminobenzamide derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. A common approach involves nucleophilic aromatic substitution or catalytic coupling reactions. Post-synthesis, purity should be verified using:
- High-Performance Liquid Chromatography (HPLC) to assess retention time consistency.
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., aromatic proton signals and iodine-induced deshielding).
- Mass Spectrometry (MS) for molecular ion confirmation .
Note: Always cross-reference synthetic protocols with SciFinder or Reaxys to confirm novelty or align with existing literature .
Advanced: How do structural modifications at the iodine position influence the biological activity of this compound in targeted therapies?
Methodological Answer:
The iodine atom’s electronegativity and size impact binding affinity in biological systems. For example:
- Radioimaging Applications: Iodine-123/131 isotopes in analogous benzamides (e.g., N-(2-diethylaminoethyl)-4-[123I]iodobenzamide) enhance melanoma targeting due to melanin affinity .
- Structure-Activity Relationship (SAR): Modify the iodine substituent to alter lipophilicity, which affects cellular uptake. Compare pharmacokinetic profiles using radiolabeled analogs and in vitro assays (e.g., competitive binding studies) .
Experimental Design: Use controlled variables (solvent polarity, temperature) to isolate iodine’s effects on reactivity and bioactivity .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar amines (e.g., 4-Aminodiphenylamine):
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal: Collect contaminated materials separately and dispose of via approved hazardous waste protocols .
Note: Monitor for acute toxicity (oral LD50 ~300–2000 mg/kg for similar compounds) and avoid environmental release .
Advanced: What strategies can resolve discrepancies in spectroscopic data obtained for this compound derivatives?
Methodological Answer:
Contradictions in NMR or IR spectra may arise from:
- Solvent Artifacts: Repeat analysis in deuterated DMSO or CDCl3 to eliminate solvent interference.
- Tautomeric Equilibria: Use variable-temperature NMR to observe dynamic structural changes.
- Impurity Profiling: Employ tandem MS/MS to identify byproducts from incomplete iodination or side reactions .
Data Analysis: Apply statistical tools (e.g., ANOVA) to compare replicate measurements and identify outliers .
Basic: How should researchers store this compound to ensure long-term stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent decomposition.
- Light Sensitivity: Protect from UV exposure using amber glassware.
- Humidity Control: Use desiccants to avoid hydrolysis of the amide group .
Validation: Periodically check melting points (compare with literature values, e.g., 160–165°C for similar iodobenzamides) .
Advanced: In designing experiments to study the pharmacokinetics of this compound, what variables must be controlled to ensure reproducible results?
Methodological Answer:
Key variables include:
- Dosage Precision: Use calibrated microsyringes for in vivo administrations.
- Biological Matrices: Account for plasma protein binding by spiking control samples with isotopically labeled internal standards.
- Analytical Consistency: Validate HPLC-MS methods with retention time locking and ion suppression tests .
Statistical Rigor: Apply error bars and t-tests to compare bioavailability across cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
